2-(2-(4-((R)-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide
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Overview
Description
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as a ligand for various receptors in the body.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in various physiological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cetirizine Dihydrochloride: A piperazine derivative used as an antihistamine.
Trazodone: An arylpiperazine used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Uniqueness
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other piperazine derivatives. Its combination of functional groups and stereochemistry may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H34ClN3O2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C29H34ClN3O2/c1-23(24-8-4-2-5-9-24)31-28(34)22-35-21-20-32-16-18-33(19-17-32)29(25-10-6-3-7-11-25)26-12-14-27(30)15-13-26/h2-15,23,29H,16-22H2,1H3,(H,31,34)/t23-,29+/m0/s1 |
InChI Key |
NIIUYVZSKKZUIW-MUAVYFROSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)COCCN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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